molecular formula C17H11Cl3O5 B14132293 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate CAS No. 55666-00-7

2,6-Bis(4-chlorophenyl)pyrylium;perchlorate

Cat. No.: B14132293
CAS No.: 55666-00-7
M. Wt: 401.6 g/mol
InChI Key: QIBUCZOGMXAINN-UHFFFAOYSA-M
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Description

2,6-Bis(4-chlorophenyl)pyrylium;perchlorate is a pyrylium salt with the chemical formula C17H11Cl2OClO4. Pyrylium salts are a class of organic compounds characterized by a six-membered aromatic ring containing an oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties .

Preparation Methods

The synthesis of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and oxidation, to form the pyrylium salt. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2,6-Bis(4-chlorophenyl)pyrylium;perchlorate undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Bis(4-chlorophenyl)pyrylium;perchlorate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate involves its ability to absorb light and transfer electrons. The compound’s aromatic ring system allows it to absorb light at specific wavelengths, leading to the excitation of electrons. These excited electrons can then participate in various chemical reactions, such as electron transfer and energy transfer processes .

Comparison with Similar Compounds

2,6-Bis(4-chlorophenyl)pyrylium;perchlorate can be compared with other pyrylium salts, such as:

Properties

CAS No.

55666-00-7

Molecular Formula

C17H11Cl3O5

Molecular Weight

401.6 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)pyrylium;perchlorate

InChI

InChI=1S/C17H11Cl2O.ClHO4/c18-14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(19)11-7-13;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1

InChI Key

QIBUCZOGMXAINN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[O+]C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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